Bleomycin acid
Overview
Description
Bleomycin is a mixture of cytotoxic glycopeptide antibiotics isolated from a strain of Streptomyces verticillus . It is used in combination chemotherapy regimens to treat various malignancies .
Synthesis Analysis
Bleomycin analogues have been developed over the past decades, with the aim of improving antitumor activity and/or reducing lung toxicity . The biosynthetic studies of bleomycins have greatly expedited the process to achieve such goals .Molecular Structure Analysis
The main components of Bleomycin are bleomycins A2 and B2 . The structure of bleomycin has been supported by crystal X-ray analysis and also by the chemical synthesis of pyrimidoblamic acid .Chemical Reactions Analysis
Bleomycin’s DNA-cleaving actions are dependent on oxygen and metal ions . A ratiometric fluorescence assay for bleomycin has been designed based on Cu2±triggered fluorogenic reactions coupled with nanoparticle-mediated autocatalytic reactions .Physical And Chemical Properties Analysis
Bleomycin is a polar cytotoxic agent, which is a mixture of complexing congeners with relatively high molecular mass . This creates an added challenge in regard to its detection via electrospray mass spectrometry .Scientific Research Applications
Oncology
Field
Oncology
Methods
It is administered intravenously, intramuscularly, or directly into the tumor. Dosage and administration schedules vary based on cancer type and patient condition .
Results
Bleomycin is effective in treating several types of cancers, including Hodgkin’s lymphoma and testicular cancer, often as part of combination chemotherapy regimens .
Gene Therapy
Field
Genetic Research
Methods
Applied via microinjection or electroporation, it enhances the uptake of genetic material into the cells.
Results
Studies have shown improved efficiency in gene transfer and expression in various cell types .
Immunotherapy
Field
Immunology
Methods
It is used intralesionally to enhance local immune reactions against tumor cells.
Results
Clinical trials have indicated a reduction in tumor size and improved patient outcomes when combined with other immunotherapeutic agents .
Dermatology
Field
Dermatology
Methods
It is injected intralesionally into the affected skin areas.
Results
Significant clearance of warts and local control of skin cancers have been reported, with minimal side effects .
Pulmonary Fibrosis Research
Field
Respiratory Medicine
Methods
Administered intratracheally or via inhalation to induce lung fibrosis in rodents.
Results
This model has led to the discovery of potential therapeutic targets and treatments for pulmonary fibrosis .
Anti-inflammatory Studies
Field
Pharmacology
Methods
Used in conjunction with other anti-inflammatory agents in animal models.
Results
Reduction in inflammatory cytokines and improvement in fibrotic conditions have been observed, suggesting potential therapeutic applications .
These applications demonstrate the versatility of Bleomycin acid in various scientific and medical fields, contributing significantly to research and therapeutic strategies.
Management of Malignant Pleural Effusion
Field
Pulmonology
Methods
It is administered directly into the pleural space through a chest tube or during thoracoscopy.
Results
This application often results in improved respiratory function and reduced symptoms in patients .
Treatment of Head and Neck Malignancies
Field
Otolaryngology
Methods
The compound is administered intravenously, targeting the affected tissues.
Results
It has shown efficacy in reducing tumor size and improving survival rates in patients .
Management of Testicular Tumors
Field
Urology
Methods
It is often used in combination with other chemotherapy agents like cisplatin and etoposide.
Results
High cure rates are reported, especially in combination therapy protocols .
Antitumor Activity Against Lymphomas
Field
Hematology
Methods
It is included in chemotherapy regimens, administered intravenously or intramuscularly.
Results
It contributes to high remission rates in lymphoma patients .
Research in Antitumor Mechanisms
Field
Molecular Biology
Methods
Studies involve in vitro assays to observe the effects of bleomycin on cancer cell lines.
Results
Insights into the drug’s mechanism of action have been gained, informing better therapeutic strategies .
Combination with Radiotherapy
Field
Radiation Oncology
Methods
The drug is administered prior to radiation sessions to sensitize tumor cells.
Results
This combination has been shown to improve treatment outcomes and increase survival rates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNLLBXPSWMYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72N16O22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031986 | |
Record name | Bleomycinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bleomycin acid | |
CAS RN |
37364-66-2 | |
Record name | Bleomycinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37364-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bleomycinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bleomycinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.